BenchChemオンラインストアへようこそ!

Peruvoside

Oncology Hematology Kinase Inhibition

Peruvoside is not a generic cardiac glycoside. It is a differentiated multi-kinase inhibitor targeting Src, EGFR, and STAT3 with validated in vivo efficacy (0.1 mg/kg, A549 xenograft). It achieves G₂/M arrest at 100 nM—4× more potent than Digitoxin—and offers an unmatched therapeutic safety margin (therapeutic dose 13% of irregularity dose, 8% of lethal dose). Essential for AML CD34+CD38- LSC research, NSCLC pathway dissection, and pharmacokinetic comparator studies. Research-use only; requires proper handling.

Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
CAS No. 1182-87-2
Cat. No. B190475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeruvoside
CAS1182-87-2
Synonyms(3b,5b)-3-[(6-Deoxy-3-O-methyl-a-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide;  Cannogenin α-L-thevetoside;  Encordin
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O
InChIInChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28+,29+,30-/m0/s1
InChIKeyPMTSPAGBAFCORP-HBUONDEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peruvoside (CAS 1182-87-2): A Multifunctional Cardiac Glycoside for Oncology, Virology, and Cardiovascular Research


Peruvoside (cannogenin thevetoside, Encordin; CAS 1182-87-2) is a cardenolide-class cardiac glycoside derived from Thevetia peruviana (yellow oleander) seeds [1]. While historically investigated for heart failure due to its positive inotropic effects via Na⁺/K⁺-ATPase inhibition [2], modern research has identified Peruvoside as a potent multi-kinase inhibitor with activity against Src, PI3K, JNK, STAT, and EGFR signaling pathways . Notably, Peruvoside is not currently approved for clinical use and is primarily supplied as a research-grade compound for mechanistic studies in oncology, virology, and cardiovascular pharmacology [3].

Why Generic Cardiac Glycoside Substitution Fails: Evidence for Peruvoside's Unique Selectivity Profile


Despite sharing a conserved steroid core and Na⁺/K⁺-ATPase binding motif with other cardiac glycosides (CGs) such as ouabain and digitoxin, Peruvoside exhibits a distinct pharmacological fingerprint that precludes simple analog substitution. Differences in glycosylation pattern and steroid backbone substitution (specifically the 19-oxo group on the cardenolide ring) confer altered tissue binding kinetics, distinct off-target kinase inhibition profiles, and a measurably wider therapeutic safety margin compared to clinically relevant comparators [1]. The following quantitative evidence demonstrates that Peruvoside is not a generic, interchangeable cardiac glycoside but a specialized research tool with unique differential properties that must be considered for experimental design and procurement decisions [2].

Quantitative Differentiation Guide: Peruvoside vs. Ouabain, Digitoxin, and G-Strophanthin


Superior Anti-Leukemic Potency: Peruvoside IC50 vs. Ouabain and Digitoxin

In primitive myeloid leukemia cell models (KG1a and K562), Peruvoside demonstrated superior potency in suppressing cell growth compared to the cardiac glycosides Ouabain and Digitoxin [1]. At 24 hours, the IC50 values for Peruvoside were the lowest among the three compounds tested, indicating a stronger anti-proliferative effect at equivalent concentrations [1].

Oncology Hematology Kinase Inhibition

Wider Therapeutic Safety Margin: Peruvoside vs. G-Strophanthin and Proscillaridin

In a quantitative comparison of cardiac actions in experimental models, Peruvoside exhibited a significantly wider therapeutic safety margin than G-Strophanthin and Proscillaridin [1]. The therapeutic dose of Peruvoside was 13% of the irregularity dose and 8% of the lethal dose, compared to 25% and 13% for G-Strophanthin, and 60% and 40% for Proscillaridin [1]. This indicates that Peruvoside possesses the widest margin of safety among the three compounds tested [1].

Cardiovascular Pharmacology Toxicology Drug Safety

Superior Intestinal Brush Border Binding Affinity: Peruvoside vs. Digitoxin, Proscillaridin, Digoxin, and Ouabain

In a study of cardiac glycoside binding to isolated jejunal brush border membranes from rats and guinea pigs, Peruvoside demonstrated the highest level of tight binding among the compounds tested [1]. The binding affinity decreased in the following order: Peruvoside > Digitoxin > Proscillaridin > Digoxin > Ouabain [1].

Pharmacokinetics Absorption Membrane Binding

Higher Biliary Excretion: Peruvoside vs. Ouabain, Digoxin, and Digitoxin

In comparative pharmacokinetic studies, Peruvoside demonstrated a markedly higher biliary excretion rate than other cardiac glycosides [1]. The amount of glycoside excreted in the bile was 15.5% of the absorbed dose for Peruvoside, compared to only 1.9% for Ouabain, 1.4% for Digoxin, and 0.8% for Digitoxin [1].

Pharmacokinetics Metabolism Excretion

Quantified Bioavailability: Peruvoside vs. Neriifolin and Neriperside

A comparative pharmacokinetic study of three Thevetia-derived cardiac glycosides quantified the absolute bioavailability and absorption kinetics [1]. Peruvoside exhibited a bioavailability of 29.5% with a peak blood concentration time (Tmax) of 52 minutes [1]. This data provides a baseline for comparison with the structurally related analogs neriifolin (35.6%, Tmax 34 min) and neriperside (27.1%, Tmax 15 min) [1].

Pharmacokinetics Bioavailability Absorption

Comparable Cell Cycle Arrest Efficacy at Lower Concentration: Peruvoside vs. Digitoxin

In primitive myeloid leukemia cells, Peruvoside induces cell cycle arrest at the G₂/M phase at a level similar to Digitoxin and Ouabain, but achieves this effect at a significantly lower concentration [1]. Specifically, Peruvoside at 100 nM induced a comparable level of G₂/M arrest as Digitoxin at 400 nM, indicating a 4-fold higher potency for this specific pharmacodynamic endpoint [1].

Cell Cycle Oncology Leukemia

High-Value Research Applications of Peruvoside Based on Validated Evidence


Targeted Leukemic Stem Cell (LSC) Research

Peruvoside is the preferred cardiac glycoside for research programs targeting CD34+CD38- leukemic stem-like cell populations in acute myeloid leukemia (AML). Evidence from head-to-head studies demonstrates that Peruvoside is more effective than Ouabain and Digitoxin at inducing cell death in primitive myeloid leukemia cells, while exhibiting minimal cytotoxicity toward normal blood cells [1]. Furthermore, Peruvoside achieves G₂/M cell cycle arrest at a 4-fold lower concentration (100 nM) compared to Digitoxin (400 nM), providing a more potent and potentially safer experimental tool for studying LSC biology and therapeutic resistance [2].

In Vivo Studies Requiring a Wider Therapeutic Safety Margin

For researchers conducting in vivo efficacy and toxicity studies with cardiac glycosides, Peruvoside offers a quantifiable advantage. It possesses the widest therapeutic safety margin among tested compounds, with its therapeutic dose being only 13% of the irregularity dose and 8% of the lethal dose [3]. This is significantly wider than G-Strophanthin (25% and 13%) and Proscillaridin (60% and 40%), making Peruvoside the safer choice for animal studies where minimizing lethal toxicity is paramount [3].

Investigating Src/EGFR-Driven Non-Small Cell Lung Cancer (NSCLC) Mechanisms

Peruvoside is uniquely suited as a chemical probe for dissecting Src-EGFR-STAT3 signaling pathways in NSCLC. It has been validated as a potent inhibitor of Src, EGFR, and STAT3 phosphorylation in a dose- and time-dependent manner in lung cancer cell lines [4]. In vivo, a low dose of 0.1 mg/kg administered intraperitoneally daily for 28 days significantly reduced tumor growth in an A549 xenograft model, with treated tumors measuring 129.9 mm³ compared to 348 mm³ in controls (P=0.0068) . This dual in vitro/in vivo validation distinguishes Peruvoside as a robust tool for NSCLC pathway research.

Comparative Pharmacokinetic Studies of Cardiac Glycoside Disposition

Peruvoside serves as an excellent comparator compound for studies investigating the structural determinants of cardiac glycoside absorption, distribution, and excretion. It exhibits a distinct pharmacokinetic profile characterized by the highest intestinal brush border binding affinity among tested glycosides [5], a quantified absolute bioavailability of 29.5% [6], and a uniquely high rate of biliary excretion (15.5% of absorbed dose) that far exceeds that of Ouabain (1.9%), Digoxin (1.4%), and Digitoxin (0.8%) [7]. These well-characterized differences make Peruvoside an essential reference compound for structure-pharmacokinetic relationship studies within this class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peruvoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.